molecular formula C20H18BrN5O6 B12686538 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol CAS No. 73384-72-2

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol

Cat. No.: B12686538
CAS No.: 73384-72-2
M. Wt: 504.3 g/mol
InChI Key: KZGZAYLQUXXZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol is a complex organic compound that features a combination of aromatic rings, azo groups, and nitro groups

Preparation Methods

The synthesis of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol typically involves multiple steps. The initial step often includes the nitration of bromonaphthalene to introduce nitro groups. This is followed by the azo coupling reaction, where the diazonium salt of 2-bromo-4,6-dinitroaniline is reacted with 1-naphthylamine.

Chemical Reactions Analysis

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other azo dyes and nitroaromatic compounds, such as:

1-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)-3-methoxypropan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

73384-72-2

Molecular Formula

C20H18BrN5O6

Molecular Weight

504.3 g/mol

IUPAC Name

1-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]-3-methoxypropan-2-ol

InChI

InChI=1S/C20H18BrN5O6/c1-32-11-13(27)10-22-17-6-7-18(15-5-3-2-4-14(15)17)23-24-20-16(21)8-12(25(28)29)9-19(20)26(30)31/h2-9,13,22,27H,10-11H2,1H3

InChI Key

KZGZAYLQUXXZBE-UHFFFAOYSA-N

Canonical SMILES

COCC(CNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.